molecular formula C17H19ClN2O2S B2585042 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine CAS No. 735320-37-3

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine

Cat. No.: B2585042
CAS No.: 735320-37-3
M. Wt: 350.86
InChI Key: XPNCVANGABHEPO-UHFFFAOYSA-N
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Description

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine is a chemical compound with the molecular formula C17H19ClN2O2S and a molecular weight of 350.87 g/mol This compound is characterized by the presence of a benzylpiperidine moiety attached to a sulfonyl group, which is further connected to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the chloropyridine moiety contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine is unique due to its specific combination of a benzylpiperidine moiety, a sulfonyl group, and a chloropyridine ring. This combination imparts distinct chemical properties, making it valuable for various research applications .

Properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-17-7-6-16(13-19-17)23(21,22)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNCVANGABHEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332461
Record name 5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199161
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

735320-37-3
Record name 5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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